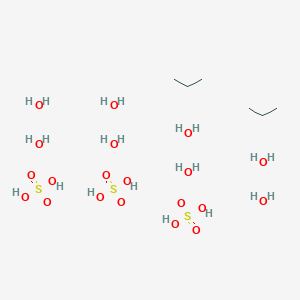![molecular formula C11H5Cl2FN4 B12442767 4,6-dichloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12442767.png)
4,6-dichloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with chlorine atoms at positions 4 and 6, and a fluorophenyl group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dichloropyrimidine with 4-fluorophenylhydrazine under acidic conditions to form the desired pyrazolopyrimidine scaffold . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from substitution reactions include various substituted pyrazolopyrimidines, depending on the nucleophile used. For example, reaction with an amine can yield an amino-substituted pyrazolopyrimidine .
Scientific Research Applications
4,6-Dichloro-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound has been investigated as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which is a target for cancer therapy. Its ability to inhibit CDK2 makes it a promising candidate for the development of anticancer drugs.
Materials Science: The unique electronic properties of this compound make it suitable for use in organic electronics and optoelectronic devices.
Biological Research: It has been studied for its potential neuroprotective and anti-inflammatory properties, making it relevant in the context of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 4,6-dichloro-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells. Additionally, its neuroprotective effects are mediated through the inhibition of inflammatory pathways and the reduction of oxidative stress .
Comparison with Similar Compounds
4,6-Dichloro-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine can be compared with other pyrazolopyrimidine derivatives:
4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine: Lacks the fluorophenyl group, which may affect its biological activity and specificity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine:
The uniqueness of 4,6-dichloro-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
Properties
Molecular Formula |
C11H5Cl2FN4 |
|---|---|
Molecular Weight |
283.09 g/mol |
IUPAC Name |
4,6-dichloro-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H5Cl2FN4/c12-9-8-5-15-18(10(8)17-11(13)16-9)7-3-1-6(14)2-4-7/h1-5H |
InChI Key |
SLPLYDYZTSHZAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C=N2)C(=NC(=N3)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2,2-Trifluoroacetyl 2-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B12442714.png)
![4-[[2-[2-[3-[2-[3-[(4-Carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide](/img/structure/B12442721.png)
![(2R,3S,4S)-5-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyldihydrogenphosphate,sodiumsalthydrate(1:x:y)](/img/structure/B12442723.png)

![2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-4-(furan-2-yl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12442739.png)



![Amino[3,4-bis(benzyloxy)phenyl]acetic acid](/img/structure/B12442748.png)

![1-Bromo-12-[(12-bromododecyl)disulfanyl]dodecane](/img/structure/B12442760.png)

